1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is an aromatic ketone notable for its unique chemical structure, which includes a trifluoromethyl group and a methylthio group attached to a phenyl ring. This compound is characterized by its molecular formula and a molecular weight of 248.27 g/mol. Its IUPAC name reflects its structural components, and it is represented by the canonical SMILES notation: CCC(=O)C1=C(C(=CC=C1)SC)C(F)(F)F
.
The compound's distinctive features make it significant in various chemical and industrial applications, particularly in organic synthesis and pharmaceuticals. Its synthesis typically involves the reaction of 3-(methylthio)-4-(trifluoromethyl)benzaldehyde with propanone under controlled conditions, often catalyzed by acids or bases to enhance yield and purity.
The synthesis of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one generally follows these steps:
In industrial settings, large-scale production may utilize batch or continuous processes with advanced catalytic systems to improve efficiency. Reaction parameters are meticulously optimized to ensure high-quality output.
The molecular structure of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one can be visualized as follows:
Property | Value |
---|---|
Molecular Formula | C11H11F3OS |
Molecular Weight | 248.27 g/mol |
IUPAC Name | 1-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-1-one |
InChI | InChI=1S/C11H11F3OS/c1-3-8(15)7-5-4-6-9(16-2)10(7)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key | OIWNXGFTERTFHA-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)SC)C(F)(F)F |
1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one can undergo several chemical reactions:
For oxidation reactions, potassium permanganate and chromium trioxide are commonly used oxidizing agents. For reduction reactions, sodium borohydride or lithium aluminum hydride serves effectively.
The mechanism of action for 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one primarily involves its interaction with biological targets due to its unique functional groups:
The physical properties of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one include:
Chemical properties include:
The applications of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one span various fields:
This compound's unique structural features and reactivity profiles make it a valuable asset in both research and industrial contexts.
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3